molecular formula C10H8ClN3O2 B2382414 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 957489-39-3

1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No. B2382414
CAS RN: 957489-39-3
M. Wt: 237.64
InChI Key: SUIBHGCRRHPUKH-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Optimization

1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole and its derivatives are synthesized through methods like Knoevenagel condensation and cyclization reactions. The optimization of these synthetic methods is crucial for enhancing yields and environmental sustainability. For instance, Xiaobo Liu et al. (2017) described the synthesis of 3-phenyl-1H-pyrazole derivatives with an optimized method, achieving an 80% yield (Liu, Xu, & Xiong, 2017).

Anticancer and Antimicrobial Properties

Several studies have focused on the anticancer and antimicrobial potentials of 1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole derivatives. Katariya, Vennapu, & Shah (2021) synthesized novel heterocyclic compounds including pyrazoline derivatives and evaluated their anticancer activity, finding some derivatives with high potency (Katariya, Vennapu, & Shah, 2021). Furthermore, Hafez, El-Gazzar, & Al-Hussain (2016) synthesized novel pyrazole derivatives and assessed their antimicrobial and anticancer activities, finding compounds with higher activity than standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural and Molecular Analysis

Structural and molecular analyses of these compounds are essential for understanding their biological activities. For example, Goh et al. (2010) conducted a detailed study of the intramolecular and intermolecular interactions in a related compound, providing insights into its structural properties (Goh, Fun, Nithinchandra, Kalluraya, & Rai, 2010).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-9-3-1-2-8(4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIBHGCRRHPUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

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